3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid
Overview
Description
3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid, also known as BRD7322, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and has been found to possess anti-inflammatory and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of 3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound has been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid in lab experiments is its potent anti-inflammatory and anti-tumor activity. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid. For example, further studies could investigate the mechanism of action of this compound and its potential use in the treatment of other inflammatory and neoplastic disorders. Additionally, the development of more water-soluble derivatives of this compound could enhance its bioavailability and expand its potential therapeutic applications.
Scientific Research Applications
3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid has been extensively studied for its potential use as an anti-inflammatory and anti-tumor agent. Several studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
3-[(4-bromo-2-chlorophenyl)carbamoylamino]-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H,20,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKJKVWHTXNTBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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